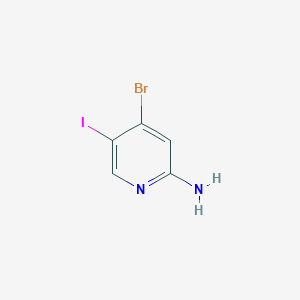
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves bromination of 2-methyl-2-phenylpropanoic acid to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid . Another synthesis method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques . The molecular weight of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate is 347.15 g/mol.Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the reaction of raw 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one with anhydrous aluminum trichloride has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 347.15 g/mol. Related compounds have been reported to have a density of 1.5±0.1 g/cm3 .Scientific Research Applications
New Ring Transformation Products : A study by Harada et al. (1992) discovered a novel ring transformation product, 4-p-bromophenyl-5-hydroxy-3-methoxycarbonyl-5, 6-dihydro-4H-1, 2-oxazine, using 4-p-Bromophenyl-5-hydroxymethyl-3-methoxycarbonyl-2-isoxazoline-2-oxide methanesulfonate, which can be considered closely related to the compound . This finding contributes to the understanding of ring transformation in organic synthesis (Harada, Shimozono, Kaji, Takayanagi, Ogura, & Zen, 1992).
Synthesis and Crystal Structure : Li, Shen, and Zhang (2015) synthesized a compound closely related to 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate and determined its structure via X-ray analysis. This study is significant for understanding the crystal structure and potential applications in fluoro-containing materials (Li, Shen, & Zhang, 2015).
Spectroscopic Characterization of Ligands : Mason et al. (2003) conducted spectroscopic studies on 4-Bromophenyldi(3-methylindol-2-yl)methane, a compound with a structural component similar to the query compound. These studies provide insights into the molecular structures and potential applications as ligands in various chemical processes (Mason, Barnard, Segla, Xie, & Kirschbaum, 2003).
Radical Cyclisation Reactions : Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl methanesulfonate in radical cyclisation reactions onto azoles. This study demonstrates the potential of such compounds in synthesizing tri- and tetra-cyclic heterocycles, relevant to the compound (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the compound interacting with its targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, depending on their targets and the biochemical pathways they influence .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress responses . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes participate. Additionally, this compound can influence gene expression by interacting with transcription
properties
IUPAC Name |
[2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O3S/c1-9(10(12,13)14,17-18(2,15)16)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIWOSCJOIGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)(F)F)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

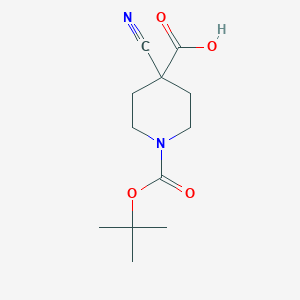
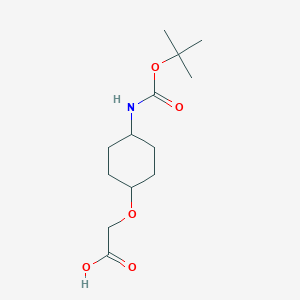




![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)
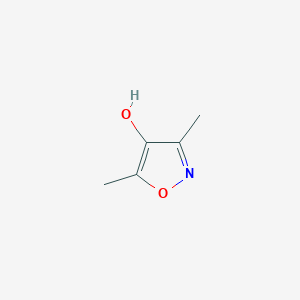
![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)

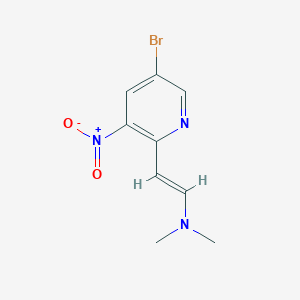
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
